6-(Naphthalen-2-yl)picolinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed decarboxylative cross-coupling reaction of 2-picolinic acid with naphthalene derivatives . This reaction typically requires a palladium catalyst, a base, and a suitable solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for 6-(Naphthalen-2-yl)picolinic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may involve reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-(Naphthalen-2-yl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: The compound is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-yl)picolinic acid involves its ability to bind to specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
6-(Naphthalen-2-yl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound with a simpler structure and different reactivity.
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid: A derivative with herbicidal activity.
6-Indazolyl-2-picolinic acid: Another derivative with unique herbicidal properties.
The uniqueness of this compound lies in its naphthalene moiety, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives.
Properties
IUPAC Name |
6-naphthalen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-7-3-6-14(17-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSFCVVDCMOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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